molecular formula C15H12Cl2N2O2 B2811666 4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide CAS No. 338977-09-6

4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide

Cat. No.: B2811666
CAS No.: 338977-09-6
M. Wt: 323.17
InChI Key: HUVRQDRDGPSOJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing a 2,4-dichlorobenzoyl moiety often involves the use of 2,4-dichlorobenzoyl chloride . This compound has been used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors . A detailed synthesis method of 2,4-dichlorobenzoyl chloride is provided in a patent .


Chemical Reactions Analysis

The compound “4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide” likely undergoes various chemical reactions depending on the conditions. For instance, 2,4-dichlorobenzoyl peroxide, a related compound, is known to undergo thermal decomposition .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives of pyrrole-2-carboxamide, including structures similar to 4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide, exhibit potent antibacterial activities. A study demonstrated the design, synthesis, and evaluation of pyrrole-2-carboxamide derivatives as antibacterial agents, finding compounds with significant activity against both Gram-positive and Gram-negative bacterial strains. These compounds were also evaluated for their antifungal properties, indicating a broader spectrum of antimicrobial activity (Mane et al., 2017).

Advanced Material Synthesis

Pyrrole-2-carboxamide derivatives have been utilized in the synthesis of advanced materials, such as polyamides and poly(amide-imide)s. These materials, derived from aromatic dicarboxylic acids and bis(carboxyphthalimide)s, have shown promising properties, including high thermal stability and solubility in aprotic polar solvents, making them suitable for various applications in material science (Saxena et al., 2003).

Drug Discovery and Development

In drug discovery, pyrrole-2-carboxamide frameworks have been explored for their potential pharmacological activities. Novel pyrazine-substituted 1H-pyrrole-2-carboxamides, along with a number of bicyclic analogues, were synthesized as part of a drug discovery program. These compounds were developed using standard synthetic procedures, indicating the versatility of the pyrrole-2-carboxamide scaffold in medicinal chemistry (Howells et al., 2022).

Antimicrobial Agents Development

Further studies into the antimicrobial potential of pyrrole derivatives have led to the synthesis and bioevaluation of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides. These compounds, featuring modifications with chlorine, amide, and 1,3-oxazole fragments, have shown significant antimicrobial activities, highlighting the potential of such derivatives in the search for new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-2-5-18-15(21)13-6-9(8-19-13)14(20)11-4-3-10(16)7-12(11)17/h2-4,6-8,19H,1,5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVRQDRDGPSOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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